Methyl 5-bromo-2-chloro-3-methylbenzoate

Description

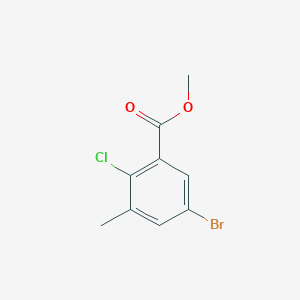

Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS: 1107627-14-4) is a halogenated methyl ester derivative of benzoic acid. Its molecular formula is C₉H₈BrClO₂, with substituents at the 2-chloro, 3-methyl, and 5-bromo positions on the aromatic ring (Figure 1). The ester functional group (-COOCH₃) enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. Structural features such as halogen placement and steric effects from the methyl group influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHANDWUFYMCSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Common starting materials include:

- m-Toluic acid (3-methylbenzoic acid)

- 2-methylbenzoic acid

- Dimethyl terephthalate (for related intermediates)

These materials are chosen for their availability and suitability for selective functionalization.

Halogenation Steps

- Chlorination is typically achieved using chlorinating agents such as N-chlorosuccinimide (NCS) in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethylacetamide, sulfolane, or DMSO.

- Bromination can be performed using brominating reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid or elemental bromine under controlled conditions.

- Reaction temperatures are generally maintained between 0 °C and 110 °C depending on the step to control regioselectivity and avoid over-halogenation.

Esterification

- Esterification of the benzoic acid derivatives to the methyl ester is commonly done using methanol under acidic catalysis.

- This step is often combined with halogenation or performed after halogenation to improve yield and purity.

Nitration and Reduction (Optional)

- In some routes, nitration of methyl-substituted benzoic acid is performed using nitric acid (60-75% concentration) at 0 to -20 °C to introduce a nitro group.

- The nitro intermediate is then reduced under hydrogen atmosphere with catalysts such as Pd/C, Pt/C, or Raney nickel to form an amino intermediate.

- This amino intermediate is subsequently chlorinated to introduce the chlorine substituent.

Diazotization and Sandmeyer Reaction (Optional)

- For certain synthetic routes, diazotization of amino intermediates followed by Sandmeyer reactions is used to introduce halogens selectively.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Nitration | m-Toluic acid + HNO3 (60-75%), 0 to -20 °C, 1-2 h | 2-nitro-3-toluic acid | Controlled temperature to avoid side reactions |

| 2. Reduction | 2-nitro-3-methylbenzoic acid + H2, Pd/C catalyst, solvent | 2-amino-3-methylbenzoic acid | Hydrogen atmosphere, mild conditions |

| 3. Chlorination | 2-amino-3-methylbenzoic acid + NCS + benzoyl peroxide, DMF, 90-110 °C, 1-2 h | 2-amino-3-methyl-5-chlorobenzoic acid | Benzoyl peroxide as radical initiator |

| 4. Bromination | 2-methylbenzoic acid + 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, H2SO4, RT, 5 h | 5-bromo-2-methylbenzoic acid | High yield (88%) reported |

| 5. Esterification | Corresponding acid + MeOH + acid catalyst | Methyl ester | Standard Fischer esterification |

A recent industrial process for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrated a practical six-step synthesis starting from dimethyl terephthalate, involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with a total yield of approximately 24% on a 70 kg scale. This process highlighted the importance of:

- Using cheap and readily available starting materials.

- Optimizing reaction conditions for scalability.

- Minimizing environmental impact by avoiding hazardous reagents like chlorine gas.

- Achieving reproducible yields and product purity suitable for pharmaceutical applications.

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration-Reduction-Chlorination sequence | m-Toluic acid | Nitration, hydrogenation, chlorination | 63-68 | Cheap raw materials, high purity, industrially feasible | Multiple steps |

| Direct halogenation of 2-methylbenzoic acid | 2-methylbenzoic acid | Bromination with 1,3-dibromoimidazolidine | 88 | High yield, simple | Requires strong acid, careful handling |

| Industrial six-step process from dimethyl terephthalate | Dimethyl terephthalate | Nitration, hydrolysis, hydrogenation, esterification, bromination, diazotization | 24 | Scalable, cost-effective | Longer route, moderate yield |

The preparation of methyl 5-bromo-2-chloro-3-methylbenzoate involves strategic halogenation and esterification steps starting from methyl-substituted benzoic acids. The most efficient methods balance yield, cost, environmental impact, and scalability. The nitration-reduction-chlorination sequence offers a practical approach with good yield and purity, while direct bromination methods provide high yield but require stringent reaction control. Industrial processes have been successfully scaled up using multi-step syntheses with attention to reagent selection and process optimization.

This comprehensive understanding of preparation methods enables chemists to select or develop routes tailored to specific production needs, ensuring availability of this important intermediate for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.

Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other functional groups using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium methoxide, ammonia, or thiourea, often in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Oxidation: Potassium permanganate in aqueous or alkaline conditions is a standard oxidizing agent.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the halogens.

Reduction: The primary product is the corresponding benzoic acid derivative.

Oxidation: Oxidation of the methyl group yields carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-methylbenzoate is utilized in several scientific research domains:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique halogen substituents allow for selective reactions that are essential in creating various derivatives.

Medicinal Chemistry

Research indicates that this compound can be a precursor for developing biologically active compounds, including pharmaceuticals. It has been investigated for its potential use in synthesizing therapeutic agents, particularly in the context of antidiabetic drugs like SGLT2 inhibitors .

Material Science

In industrial applications, this compound is employed in producing specialty chemicals and materials. Its chemical properties make it suitable for creating high-performance materials used in various applications.

The biological activity of this compound is an area of ongoing research. Preliminary studies suggest potential antidiabetic properties linked to its derivatives. For instance, it plays a role in synthesizing key intermediates for drugs that target glucose transport mechanisms .

Case Studies

- Synthesis of SGLT2 Inhibitors : A study highlighted the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as an intermediate for SGLT2 inhibitors. The process involved multiple steps including bromination and esterification, showcasing the compound's utility in pharmaceutical synthesis .

- Industrial Scale-Up : Another investigation focused on optimizing the production methods for related compounds, demonstrating how variations in reaction conditions could enhance yields significantly while reducing costs .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity (≥90%) based on substituent patterns and functional groups:

| Compound Name | CAS Number | Substituent Positions | Ester Group | Similarity Score |

|---|---|---|---|---|

| Methyl 2-bromo-5-chlorobenzoate | 57381-62-1 | 2-bromo, 5-chloro | Methyl | 0.94 |

| Methyl 2-bromo-4-chlorobenzoate | 690260-91-4 | 2-bromo, 4-chloro | Methyl | 0.92 |

| Ethyl 2-bromo-5-chlorobenzoate | 56961-26-3 | 2-bromo, 5-chloro | Ethyl | 0.90 |

| Ethyl 2-bromo-3-chlorobenzoate | 27007-53-0 | 2-bromo, 3-chloro | Ethyl | 0.96 |

Key Observations :

Physical and Chemical Properties

| Property | Methyl 5-bromo-2-chloro-3-methylbenzoate (Inferred) | Methyl 2-bromo-5-chlorobenzoate (Typical) | Ethyl 2-bromo-3-chlorobenzoate (Typical) |

|---|---|---|---|

| Molecular Weight (g/mol) | 277.52 | 249.48 | 263.50 |

| Boiling Point (°C) | ~280–300 (decomposes) | ~260–280 | ~270–290 |

| Solubility in Water | Low (<0.1 g/L) | Low (<0.1 g/L) | Very Low (<0.01 g/L) |

| Reactivity | Moderate (Br > Cl as leaving group) | High (Br at activated position) | Moderate (steric hindrance from ethyl) |

Notes:

- Halogen Effects : Bromine’s higher atomic radius and polarizability compared to chlorine enhance van der Waals interactions, increasing boiling points.

- Synthetic Utility : this compound’s bromine at the 5-position may favor Suzuki-Miyaura coupling reactions, whereas analogs with bromine at the 2-position (e.g., Methyl 2-bromo-5-chlorobenzoate) are more reactive in SNAr reactions.

Biological Activity

Methyl 5-bromo-2-chloro-3-methylbenzoate is an organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and applications in drug development.

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 263.52 g/mol

- CAS Number : 1522778-35-3

- Density : 1.4 g/cm³

- Boiling Point : 258.9 °C

- Flash Point : 110.4 °C

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving bromination and chlorination of substituted benzoic acids. A notable synthetic route includes the use of methyl 5-bromo-2-methylbenzoate as a precursor, which undergoes chlorination to introduce the chloro group at the desired position.

Antimicrobial Properties

Research indicates that compounds containing halogenated aromatic structures, such as this compound, exhibit significant antimicrobial activity. Studies have shown that brominated and chlorinated derivatives can inhibit the growth of various bacteria and fungi. For instance, a study found that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Compounds with bromine and chlorine substitutions have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies revealed that certain derivatives can trigger cell death pathways in human cancer cell lines, indicating potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of bromine and chlorine atoms significantly influences the compound's reactivity and interaction with biological targets. Research has shown that variations in the substitution pattern on the aromatic ring can lead to enhanced potency against specific pathogens or cancer cells .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of brominated benzoates, including this compound, against various microbial strains. The results indicated a promising antibacterial profile, particularly against gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Cancer Cell Apoptosis : In another investigation, researchers assessed the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 25 µM, with apoptosis confirmed through flow cytometry analysis .

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-2-chloro-3-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves sequential halogenation and esterification. For example, bromination of a methyl-substituted benzoic acid derivative using reagents like NBS (N-bromosuccinimide) under radical conditions, followed by chlorination with sulfuryl chloride (SO₂Cl₂) or other electrophilic chlorinating agents. Esterification with methanol under acid catalysis (e.g., H₂SO₄) completes the synthesis. Critical parameters include temperature control (e.g., 0–5°C for bromination to avoid over-halogenation) and stoichiometric ratios to minimize side products like dihalogenated byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use gloves (nitrile or neoprene) and lab coats to avoid skin contact, and work in a fume hood to mitigate inhalation risks. For spills, adsorb with inert materials (e.g., vermiculite) and dispose of as halogenated waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use -NMR (in CDCl₃) to identify aromatic protons (δ 7.2–8.0 ppm) and methyl/ester groups (δ 2.3–3.8 ppm). -NMR resolves halogenated carbons (C-Br: ~115 ppm; C-Cl: ~125 ppm). IR spectroscopy confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br/C-Cl bonds (550–800 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks consistent with the molecular formula C₁₀H₁₀BrClO₂ .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved during formulation studies?

- Methodological Answer : Discrepancies in solubility (e.g., 0.35 g/L vs. higher values) may arise from purity differences or solvent polarity. Perform HPLC purity analysis (>98%) and test solubility in graded solvents (e.g., DMSO, ethanol, hexane) under controlled temperatures. Use computational tools like ACD/Labs Software to predict solubility parameters and compare with experimental data .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : Directing groups (e.g., methyl and ester moieties) influence regioselectivity. The methyl group at position 3 is ortho/para-directing, while the ester at position 1 is meta-directing. Use DFT calculations to map electron density and predict reactive sites. Experimental validation via nitration or sulfonation can confirm dominant substitution patterns .

Q. How do structural modifications impact the compound’s biological activity in antimicrobial assays?

- Methodological Answer : Replace halogens (Br/Cl) with electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability. Compare MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. For SAR (Structure-Activity Relationship) studies, synthesize analogs like Methyl 5-iodo-2-fluoro-3-methylbenzoate and evaluate via broth microdilution assays .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodological Answer : Use UPLC-MS with a C18 column (1.7 µm particle size) and gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for common impurities like dehalogenated products (e.g., Methyl 3-methylbenzoate) or ester hydrolysis byproducts. Quantify impurities against calibrated standards .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for halogenated benzoate derivatives?

- Methodological Answer : Variations may stem from polymorphic forms or hydration states. Perform DSC (Differential Scanning Calorimetry) to identify phase transitions. Cross-reference with crystallography data (e.g., XRD) to correlate melting behavior with crystal packing. Ensure samples are thoroughly dried (e.g., vacuum desiccation) before measurement .

Q. Why do catalytic cross-coupling reactions with this compound yield inconsistent results?

- Methodological Answer : Bromine’s steric hindrance at position 5 may reduce Pd-catalyzed coupling efficiency. Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and optimize ligands (e.g., SPhos for bulky substrates). Use microwave-assisted synthesis to enhance reaction rates and monitor via TLC/GC-MS .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 277.55 g/mol | Calculated |

| Density | ~1.72 g/cm³ | ACD/Labs Prediction |

| Solubility in Water | 0.35 g/L (25°C) | Experimental |

| Boiling Point | 421.7°C (est.) | ACD/Labs Prediction |

Q. Table 2: Common Synthetic Byproducts

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| Di-brominated derivative | Excess NBS or elevated temperature | Strict stoichiometry |

| Ester-hydrolyzed acid | Moisture during synthesis | Anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.